

c-Met-IN-10: A Technical Guide for Cancer Research Applications

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Compound of Interest

Compound Name: c-Met-IN-10

Cat. No.: B12408198

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **c-Met-IN-10**, a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. This document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its application in cancer research.

Introduction to c-Met and Its Role in Cancer

The c-Met proto-oncogene, also known as hepatocyte growth factor receptor (HGFR), encodes a receptor tyrosine kinase that plays a crucial role in normal cellular processes such as embryonic development, tissue regeneration, and wound healing.[1] The binding of its only known ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/Akt, and STAT pathways, which are vital for cell proliferation, survival, and motility.[2]

Dysregulation of the HGF/c-Met signaling axis is implicated in the development and progression of numerous cancers.[3] Aberrant c-Met activation, through mechanisms such as gene amplification, overexpression, or mutations, can drive tumor growth, angiogenesis, invasion, and metastasis.[3][4] Consequently, c-Met has emerged as a significant therapeutic target in oncology.

c-Met-IN-10: A Potent Kinase Inhibitor

c-Met-IN-10 is a highly potent small-molecule inhibitor of c-Met kinase.^{[5][6]} It is identified as compound 26a in the scientific literature and has demonstrated significant potential in preclinical cancer models.^[6]

Mechanism of Action

c-Met-IN-10 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the c-Met kinase domain. This binding prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades that are crucial for cancer cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the key quantitative data for **c-Met-IN-10**, providing a clear comparison of its potency against the c-Met kinase and various cancer cell lines.

Target	IC50 Value	Assay Type
c-Met Kinase	16 nM ^{[5][6]}	Biochemical Kinase Assay

Table 1: Biochemical Potency of **c-Met-IN-10**

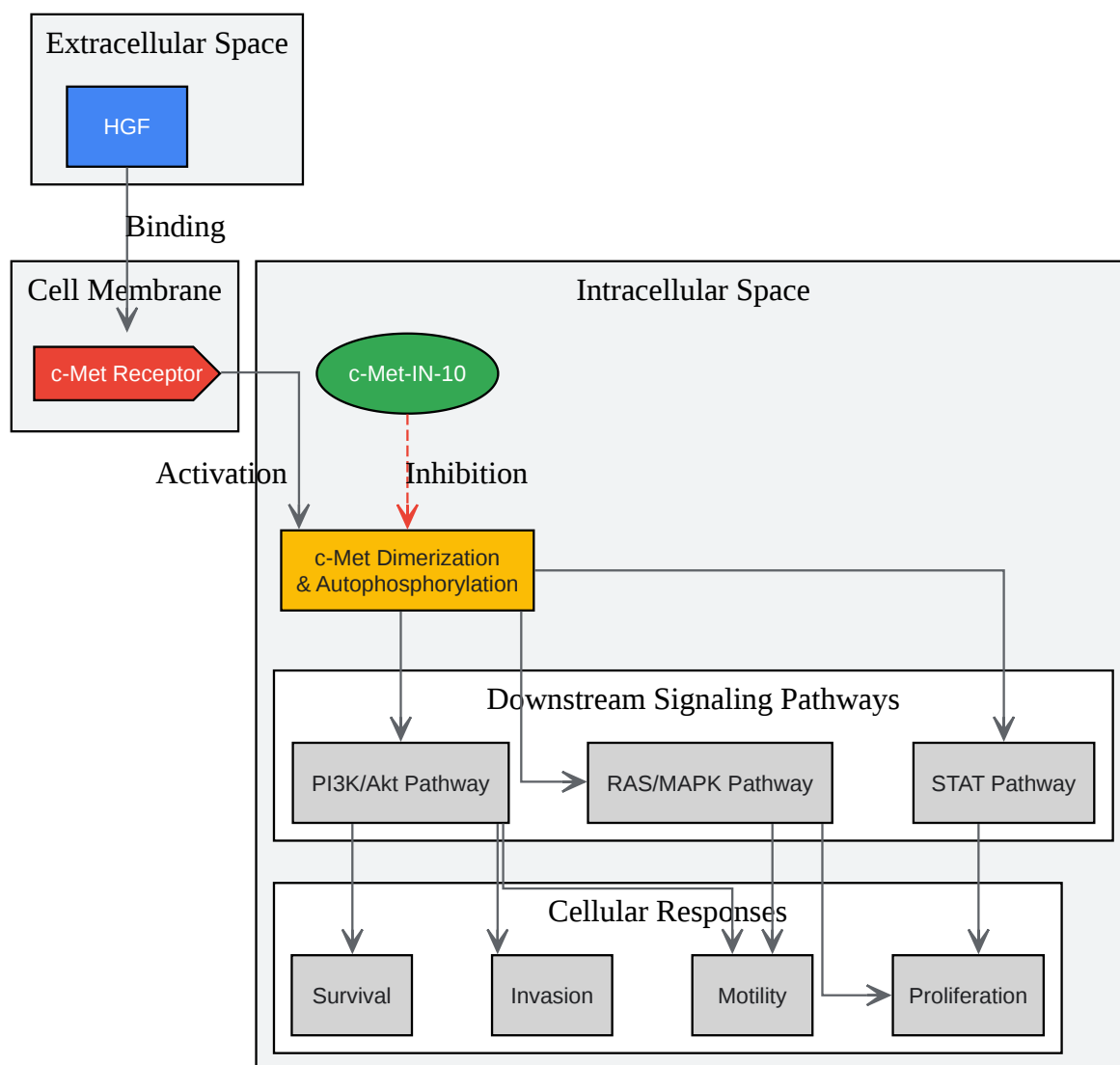
Cancer Cell Line	IC50 Value (μM)	Assay Type
A549 (Lung Carcinoma)	0.56 ^{[5][6]}	Cell Viability Assay
H460 (Large Cell Lung Cancer)	1.59 ^{[5][6]}	Cell Viability Assay
HT-29 (Colorectal Adenocarcinoma)	~1.0 (estimated from literature) ^{[5][6]}	Cell Viability Assay

Table 2: Cellular Potency of **c-Met-IN-10** in Cancer Cell Lines

Signaling Pathways and Experimental Workflows

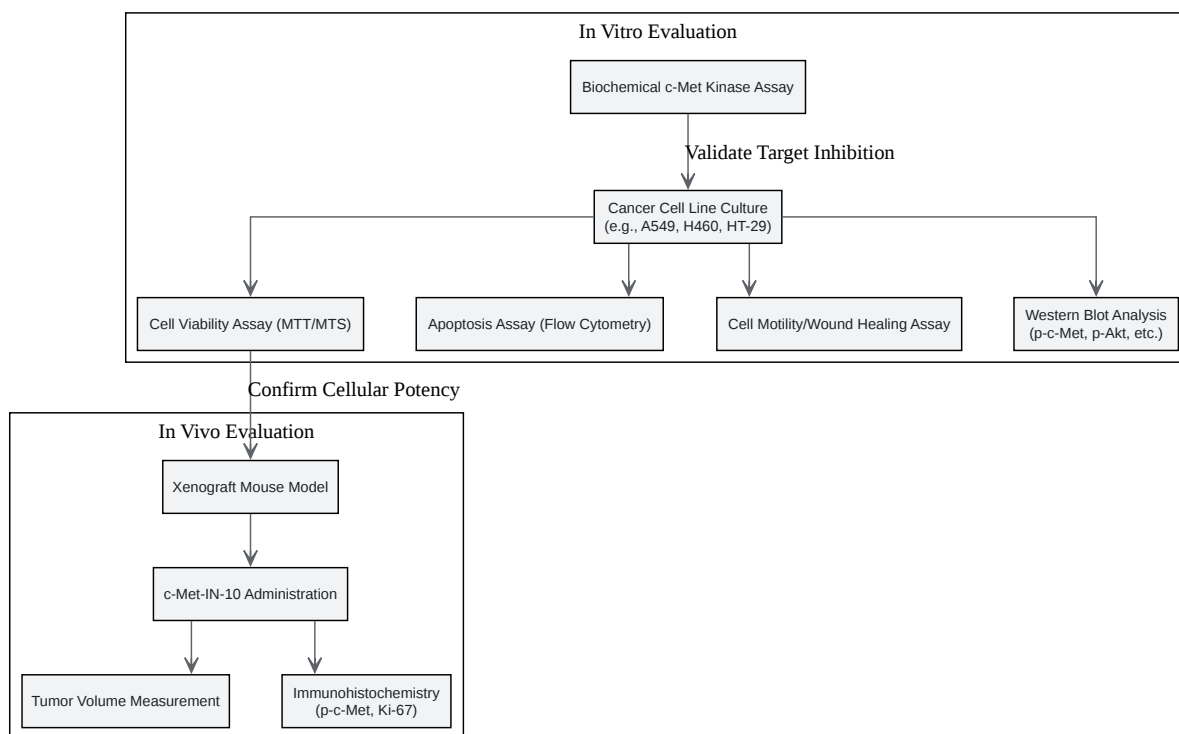
Visualizing the complex biological processes and experimental procedures is crucial for understanding the application of **c-Met-IN-10**. The following diagrams, generated using the

DOT language for Graphviz, illustrate the c-Met signaling pathway and a typical experimental workflow for evaluating c-Met inhibitors.



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Caption: The HGF/c-Met signaling pathway and the inhibitory action of **c-Met-IN-10**.



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